

In-Depth Technical Guide: Amino-PEG15-amine for Advanced Drug Development

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Compound of Interest		
Compound Name:	Amino-PEG15-amine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG15-amine**, a bifunctional polyethylene glycol (PEG) linker critical in the development of targeted therapeutics. This document details its chemical properties, applications in Proteolysis Targeting Chimeras (PROTACs), and relevant experimental protocols and signaling pathways.

Core Compound Data: Amino-PEG15-amine

A summary of the key quantitative data for **Amino-PEG15-amine** is presented below, facilitating easy reference for experimental design and analysis.

Property	Value	Citation(s)
CAS Number	2460072-60-8	[1]
Molecular Weight	~720.9 g/mol	[1][2]
Molecular Formula	C32H68N2O15	[1]
Appearance	Colorless oil to white solid	
Purity	Typically >95%	_
Solubility	Soluble in Methanol, DCM, DMF, and DMSO	



Application in PROTAC-Mediated Protein Degradation

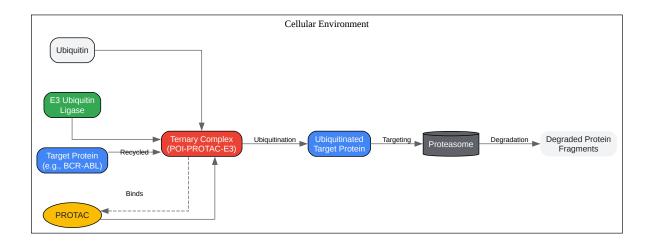
Amino-PEG15-amine is a valuable tool in the burgeoning field of targeted protein degradation. Its primary application is as a flexible, hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. The 15-unit PEG chain of **Amino-PEG15-amine** provides a significant degree of spatial flexibility, enabling the optimal orientation of the two ligands for effective ternary complex formation.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that can be summarized in the following workflow:





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Caption: Workflow of PROTAC-mediated targeted protein degradation.

Experimental Protocols

The synthesis of a PROTAC using **Amino-PEG15-amine** typically involves standard bioconjugation techniques. Below are generalized protocols for the conjugation of the linker to a "warhead" molecule containing a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester.

Protocol 1: Amide Coupling of Amino-PEG15-amine to a Carboxylic Acid-Containing Warhead

This protocol describes the formation of a stable amide bond between the amine group of the linker and a carboxylic acid group on the warhead molecule using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).



Materials:

- Amino-PEG15-amine
- Carboxylic acid-containing warhead (e.g., a derivative of a kinase inhibitor)
- EDC hydrochloride
- N-hydroxysuccinimide (NHS) (optional, for increased efficiency)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
- · Reaction vessel and magnetic stirrer
- Purification system (e.g., HPLC)

Procedure:

- Dissolve the carboxylic acid-containing warhead in anhydrous DMF or DMSO.
- Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
- In a separate vial, dissolve Amino-PEG15-amine (1.0 equivalent) in anhydrous DMF or DMSO.
- Add the Amino-PEG15-amine solution to the activated warhead solution.
- Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
- Upon completion, quench the reaction (e.g., by adding a small amount of water).
- Purify the resulting PROTAC conjugate using reverse-phase HPLC.



Protocol 2: Reaction of Amino-PEG15-amine with an NHS Ester-Activated Warhead

This protocol is a more direct method where the warhead has been pre-activated as an NHS ester.

Materials:

- Amino-PEG15-amine
- NHS ester-activated warhead
- Anhydrous DMF or DMSO
- DIPEA or TEA
- Reaction vessel and magnetic stirrer
- Purification system (e.g., HPLC)

Procedure:

- Dissolve the NHS ester-activated warhead in anhydrous DMF or DMSO.
- Dissolve Amino-PEG15-amine (1.0 to 1.2 equivalents) in anhydrous DMF or DMSO.
- Add the **Amino-PEG15-amine** solution to the warhead solution.
- Add DIPEA or TEA (1-2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours. The reaction is typically faster than with EDC coupling. Monitor progress by LC-MS or TLC.
- Upon completion, purify the PROTAC conjugate using reverse-phase HPLC.

Case Study: Targeting the BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)

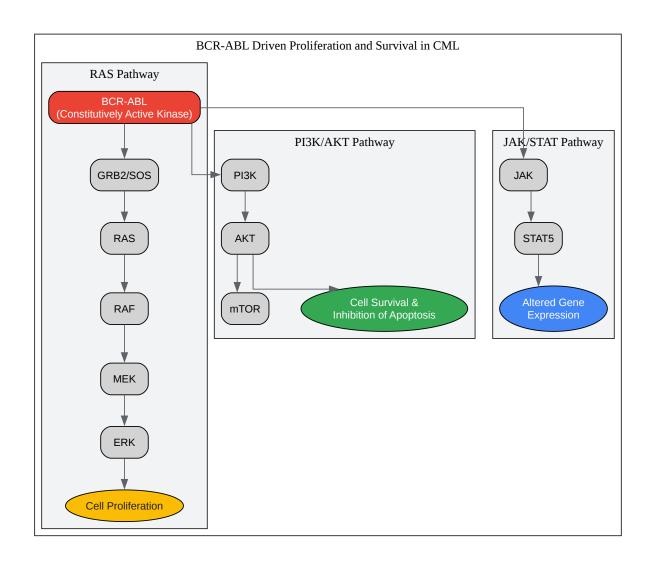


A prominent application of PROTAC technology is in the targeted degradation of the BCR-ABL fusion protein, the causative agent of Chronic Myeloid Leukemia (CML).[3] BCR-ABL is a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival through multiple downstream signaling pathways.

BCR-ABL Signaling Pathway

The diagram below illustrates a simplified representation of the key signaling cascades activated by BCR-ABL, leading to the pathogenic hallmarks of CML.





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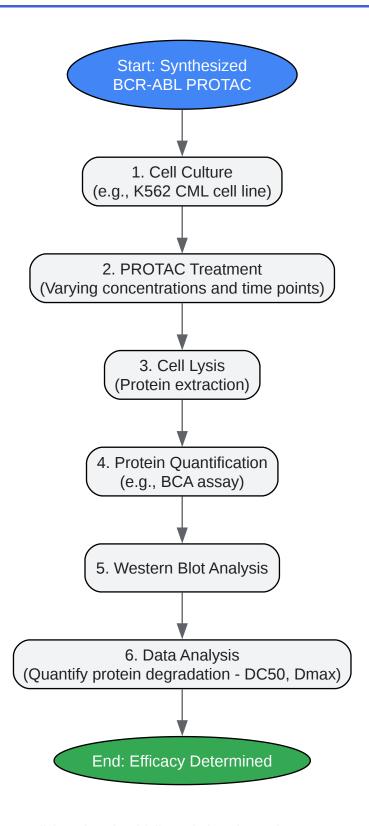
Caption: Simplified BCR-ABL signaling pathways in CML.



Experimental Workflow for Evaluating a BCR-ABL PROTAC

The following workflow outlines the key steps to assess the efficacy of a newly synthesized BCR-ABL PROTAC, for instance, one created using **Amino-PEG15-amine** to link a dasatinib-based warhead to an E3 ligase ligand.





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Caption: Experimental workflow for evaluating BCR-ABL PROTAC efficacy.

Western Blot Analysis Detail:



- Primary Antibodies: Anti-BCR-ABL, Anti-phospho-STAT5, Anti-phospho-CrkL, and a loading control (e.g., Anti-GAPDH or Anti-β-actin).
- Expected Outcome: A dose- and time-dependent decrease in the levels of BCR-ABL protein and its downstream phosphorylated substrates (p-STAT5, p-CrkL) in PROTAC-treated cells compared to vehicle controls. This would confirm the successful degradation of the target protein.

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References

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